![molecular formula C10H9N5S2 B1344475 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1030430-84-2](/img/structure/B1344475.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H9N5S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds derived from 1,2,4-triazoles have demonstrated significant antimicrobial activities. For instance, derivatives synthesized from reactions involving 1,2,4-triazole-3-thiols have shown promising results against a variety of microbial strains. These antimicrobial activities suggest potential applications in the development of new antibiotics or disinfectants. The ability of these compounds to act against both Gram-positive and Gram-negative bacteria, as well as their moderate to good activity profiles, highlights their relevance in addressing antibiotic resistance challenges (Bayrak et al., 2009), (Karpun et al., 2021).
Corrosion Inhibition
Research has also explored the use of 1,2,4-triazole derivatives as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. Schiff's bases of pyridyl substituted triazoles, for example, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. The study's findings on the high inhibition performance and the adherence to the Langmuir adsorption isotherm provide valuable insights into the protective mechanisms at play and suggest potential industrial applications in metal preservation (Ansari et al., 2014).
Anticancer Properties
Some 1,2,4-triazole derivatives have exhibited anticancer activities in vitro. The synthesis of compounds incorporating the 1,2,4-triazole moiety and their evaluation against various cancer cell lines have shown promising cytotoxic effects. This suggests a potential for these compounds to be developed into anticancer agents, contributing to the ongoing search for more effective and selective cancer treatments (Abdo & Kamel, 2015).
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of certain 1,2,4-triazole derivatives have been investigated, revealing their potential in the treatment of inflammatory conditions and pain management. The synthesis of Schiff bases containing pyrazole moieties and their subsequent evaluation for analgesic and antioxidant activities highlight the therapeutic potential of these compounds (Karrouchi et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-aminothieno[2,3-b]pyridine derivatives, have been found to display various types of biological activity .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to display various types of biological activity .
Biochemical Analysis
Biochemical Properties
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting kinase activity, this compound can alter gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzymatic activity, leading to downstream effects on cell signaling pathways. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and transcriptional regulation. The compound’s ability to chelate metal ions also plays a role in its molecular mechanism, as it can influence the stability and activity of metalloenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Threshold effects have also been noted, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s ability to chelate metal ions can influence its metabolism and the activity of metalloenzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Once inside the cell, this compound can bind to proteins, such as albumin, which can affect its distribution and bioavailability. The compound’s lipophilicity also plays a role in its ability to cross cell membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to interact with DNA and affect gene expression, while localization to the mitochondria may influence cellular energy metabolism .
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S2/c1-15-8(13-14-10(15)16)7-6(11)5-3-2-4-12-9(5)17-7/h2-4H,11H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELKWLYOMVXBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


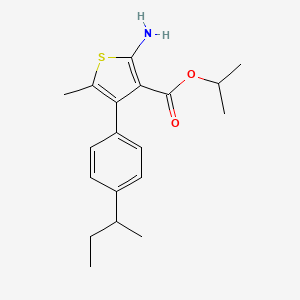
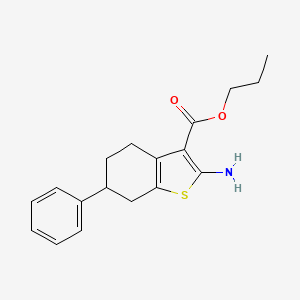
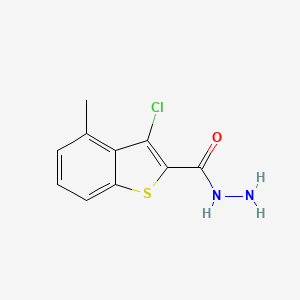

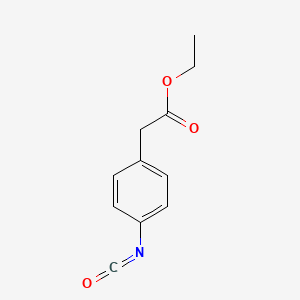
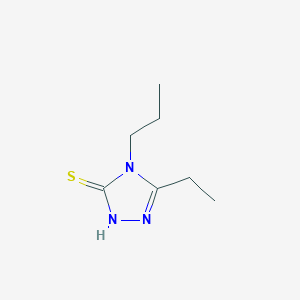
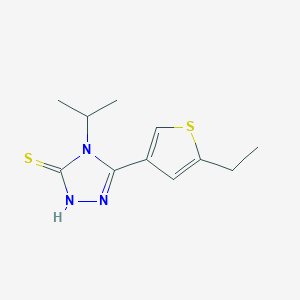

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)
